molecular formula C12H18BrNO3 B6224459 tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate CAS No. 2763754-99-8

tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate

Cat. No. B6224459
CAS RN: 2763754-99-8
M. Wt: 304.2
InChI Key:
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Description

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate (TB-BEH-PC) is a chemical compound that has a wide range of applications in the scientific field. It is a white crystalline solid that has a melting point of approximately 114-116°C and is soluble in polar solvents such as dimethyl sulfoxide (DMSO). TB-BEH-PC is a versatile compound that has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.

Scientific Research Applications

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of organic compounds, such as pyrrolidines, piperidines, and piperazines. It has also been used as a reagent in the synthesis of substituted imines and aldehydes. Additionally, this compound has been used in the synthesis of a variety of drugs, including anticonvulsants, antidepressants, and antipsychotics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate is not well understood. However, it is believed that the compound acts as a reagent in the formation of nitrogen-containing compounds, such as amines and imines, and as a catalyst in the formation of aldehydes and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have an effect on the neurotransmitter systems in the brain, as well as on the cardiovascular and immune systems. Additionally, it is believed that this compound may have an effect on the metabolism of certain drugs, such as anticonvulsants, antidepressants, and antipsychotics.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent in the synthesis of a variety of organic compounds and drugs. Additionally, it is relatively stable and has a high melting point, making it suitable for use in a variety of laboratory experiments. However, this compound also has some limitations for use in laboratory experiments. It is toxic and can be irritating to the skin and eyes, and it is a flammable compound, making it unsuitable for use in certain laboratory experiments.

Future Directions

There are several potential future directions for research involving tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Additionally, research is needed to explore the potential use of this compound in the synthesis of new drugs and therapies. Additionally, research is needed to explore the potential use of this compound in the development of new laboratory techniques and technologies. Finally, research is needed to explore the potential use of this compound in the development of new materials and products.

Synthesis Methods

Tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate can be synthesized using a two-step procedure. The first step involves the reaction of tert-butyl bromide with 2-bromoethynylmagnesium bromide in the presence of a base, such as potassium carbonate, to form this compound. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to form the desired product, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-bromoethynyl)-3-hydroxypiperidine-1-carboxylate involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with 2-bromoethynyl magnesium bromide followed by protection of the hydroxyl group with tert-butyl dimethylsilyl chloride.", "Starting Materials": [ "tert-butyl 3-hydroxypiperidine-1-carboxylate", "2-bromoethynyl magnesium bromide", "tert-butyl dimethylsilyl chloride" ], "Reaction": [ "Add 2-bromoethynyl magnesium bromide to tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous ether at -78°C and stir for 2 hours.", "Quench the reaction with saturated ammonium chloride solution and extract the organic layer with ether.", "Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure.", "Protect the hydroxyl group with tert-butyl dimethylsilyl chloride in the presence of imidazole.", "Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent." ] }

CAS RN

2763754-99-8

Molecular Formula

C12H18BrNO3

Molecular Weight

304.2

Purity

95

Origin of Product

United States

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